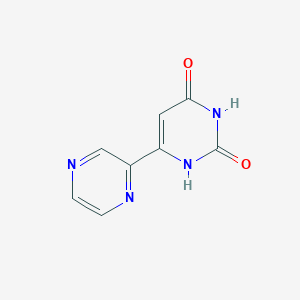

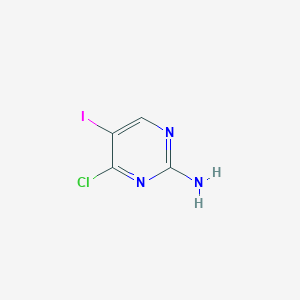

4-Chloro-5-iodopyrimidin-2-amine

Vue d'ensemble

Description

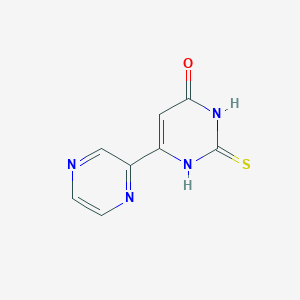

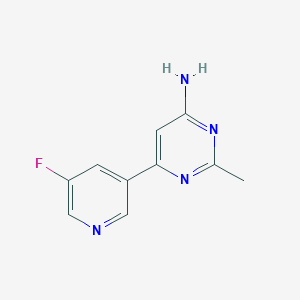

4-Chloro-5-iodopyrimidin-2-amine is a chemical compound with the molecular formula C4H3ClIN3 . It belongs to the class of pyrimidines .

Synthesis Analysis

The synthesis of 4-Chloro-5-iodopyrimidin-2-amine involves a reaction with N-ethyl-N,N-diisopropylamine in 1-methyl-pyrrolidin-2-one at 120℃ for 16 hours in a sealed tube . The mixture is then allowed to cool to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and filtered. The filtrate is concentrated in vacuo and the residue is purified by ISCO column chromatography .Molecular Structure Analysis

The molecular weight of 4-Chloro-5-iodopyrimidin-2-amine is 255.44 g/mol . The InChI Key is KCXIFTFXSFQXPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Chloro-5-iodopyrimidin-2-amine is a solid compound . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Molecular Structure Analysis and Computational Chemistry

A molecule structurally similar to 4-Chloro-5-iodopyrimidin-2-amine, namely 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been a subject of extensive molecular structure investigation using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. This research revealed significant insights into the molecular geometry, vibrational frequencies, and electronic properties such as molecular stability, charge localization and delocalization, and molecular electrostatic potential (MEP). These findings are crucial in understanding the chemical behavior and potential applications of similar compounds in biological, physical, pharmaceutical, and medicinal domains (Aayisha et al., 2019).

Reactivity and Chemical Transformations

Another study focused on the amination of substituted halogenoaza‐aromatics, including 4-Chloro-5-iodopyrimidin-2-amine, with potassium amide in liquid ammonia. The research demonstrated the occurrence of the ANRORC mechanism to a certain extent in these reactions, providing valuable insights into the reactivity and potential chemical transformations of the compound (Valk et al., 2010).

Potential Pharmaceutical Applications

A study on a structurally related compound, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, which reacted with 4,5-dihydrothiazol-2-amine, led to the formation of a compound that exhibited promising antibacterial activity. This insight into the biological activity of such compounds underscores their potential as pharmaceutical agents, suggesting that 4-Chloro-5-iodopyrimidin-2-amine and its derivatives could also be relevant in this field (Etemadi et al., 2016).

Crystallography and Material Science

Investigations into the crystallography of related compounds, such as 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a derivative synthesized to understand the reactivity of similar compounds, revealed intricate details about the molecular structure, including the regioselectivity of amine substitutions and the formation of polymeric chains through intra- and intermolecular hydrogen bonding. These structural insights are pivotal for material science applications and could be relevant for the crystallographic study of 4-Chloro-5-iodopyrimidin-2-amine (McKeveney et al., 2004).

Safety and Hazards

4-Chloro-5-iodopyrimidin-2-amine is classified as a warning signal word. It has hazard statements H302-H312-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-chloro-5-iodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXIFTFXSFQXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-iodopyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.